![molecular formula C26H20FN3O4 B2745645 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 877657-20-0](/img/no-structure.png)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C26H20FN3O4 and its molecular weight is 457.461. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiolabeling and Imaging Applications
Radiosynthesis of selective ligands, such as those related to pyrimidineacetamides, has been explored for imaging translocator proteins (18 kDa) with positron emission tomography (PET)【1†source】. Such compounds, designed with fluorine atoms, allow for in vivo imaging, indicating their potential use in diagnostic imaging and the study of neuroinflammatory processes.
Anticancer Activity
Derivatives of pyrimidin-4-yl acetamide have shown cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents. Specifically, certain compounds demonstrated appreciable cancer cell growth inhibition, highlighting their promise in cancer therapy【2†source】.
Chemical Synthesis and Characterization
The synthesis and characterization of compounds with similar structures, involving fluorinated pyrimidines and acetamides, have been reported. These studies provide insights into the chemical properties and potential pharmacological activities of such compounds【3†source】.
Neuroinflammation and TSPO Ligands
Novel pyrazolo[1,5-a]pyrimidines, closely related to the chemical structure of interest, have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This indicates potential applications in neurology, particularly in diagnosing and studying neuroinflammation【4†source】.
Antimicrobial and Antiproliferative Activities
Pyrimidinone and oxazinone derivatives, synthesized from related starting materials, exhibited antimicrobial and antiproliferative activities. This suggests the compound's potential utility in developing new antimicrobial agents and exploring its effects on cell proliferation【5†source】.
Enzyme Inhibition and Anticancer Properties
Compounds with structural similarities have been explored for Src kinase inhibitory and anticancer activities, indicating potential applications in targeted cancer therapies by inhibiting specific signaling pathways involved in tumor growth and metastasis【6†source】.
For detailed insights into the applications and research methodologies of similar compounds, please refer to the provided references. The potential applications of "2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide" in scientific research could be explored further within these contexts.
- Dollé, F., Hinnen, F., Damont, A., Kuhnast, B., Fookes, C., Pham, T., Tavitian, B., & Katsifis, A. (2008). Radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. Journal of Labelled Compounds and Radiopharmaceuticals, 51, 435-439.
- Al-Sanea, M. M., Parambi, D. G., Shaker, M., Elsherif, H., Elshemy, H. A., Bakr, R. B., Al-Warhi, T., Gamal, M., & Abdelgawad, M. (2020). Design, Synthesis, and In Vitro Cytotoxic Activity of Certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide Derivatives. Russian Journal of Organic Chemistry, 56, 514 - 520.
- Jing, X. (2011). Synthesis and characterization of (S/R) -2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H) -yl) acetamido) propanoic acid. Chemical Research and Application.
- Damont, A., Médran-Navarrete, V., Cacheux, F., Kuhnast, B., Pottier, G., Bernards, N., Marguet, F., Puech, F., Boisgard, R., & Dollé, F. (2015). Novel Pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands: Synthesis, in Vitro Biological Evaluation, [(18)F]-Labeling, and in Vivo Neuroinflammation PET Images. Journal of medicinal chemistry, 58 18, 7449-64.
- Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A. (2012). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 17, 13642 - 13655.
- Fallah-Tafti, A., Foroumadi, A., Tiwari, R., Shirazi, A., Hangauer, D., Bu, Y., Akbarzadeh, T., Parang, K., & Shafiee, A. (2011). Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. European journal of medicinal chemistry, 46 10, 4853-8.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-fluorobenzyl alcohol with 2-(p-tolyl)acetaldehyde to form the corresponding imine. The imine is then reacted with 3,4-dihydro-2H-benzo[b][1,4]oxazine-2,4-dione to form the desired compound.", "Starting Materials": [ "2-amino-4-fluorobenzyl alcohol", "2-(p-tolyl)acetaldehyde", "3,4-dihydro-2H-benzo[b][1,4]oxazine-2,4-dione" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-fluorobenzyl alcohol with 2-(p-tolyl)acetaldehyde in the presence of an acid catalyst to form the corresponding imine.", "Step 2: Addition of 3,4-dihydro-2H-benzo[b][1,4]oxazine-2,4-dione to the imine and heating the mixture to form the desired compound.", "Step 3: Purification of the compound by recrystallization or column chromatography." ] } | |
CAS RN |
877657-20-0 |
Product Name |
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide |
Molecular Formula |
C26H20FN3O4 |
Molecular Weight |
457.461 |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H20FN3O4/c1-16-6-12-19(13-7-16)30-25(32)24-23(20-4-2-3-5-21(20)34-24)29(26(30)33)15-22(31)28-14-17-8-10-18(27)11-9-17/h2-13H,14-15H2,1H3,(H,28,31) |
InChI Key |
YNGYNVDFNXNLKX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



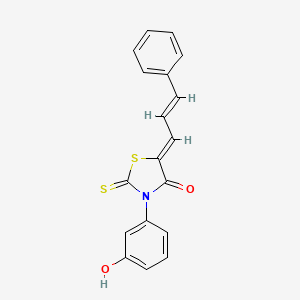
![N-(1-phenylethyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2745563.png)
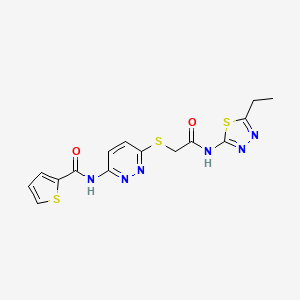
![1-(2-hydroxyethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745567.png)

![(Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2745570.png)
![N-(2-chloro-5-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2745572.png)
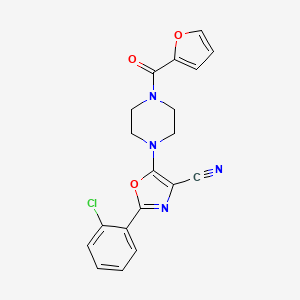
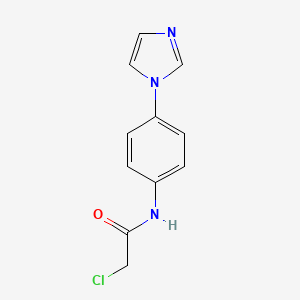
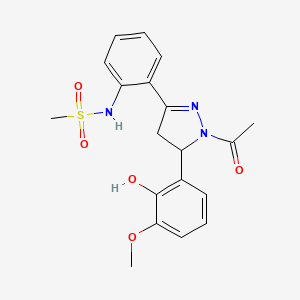
![N-(2-fluorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2745582.png)
![methyl 2-[N-(cyanomethyl)-1-(2,3-dimethylphenyl)formamido]acetate](/img/structure/B2745583.png)
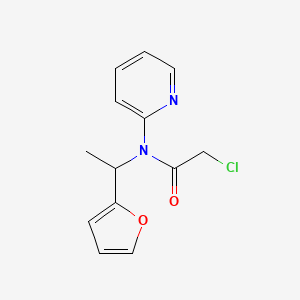
![2-((4-fluorophenyl)thio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2745585.png)